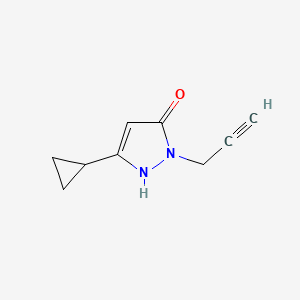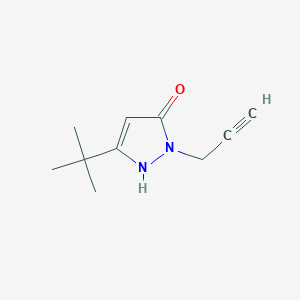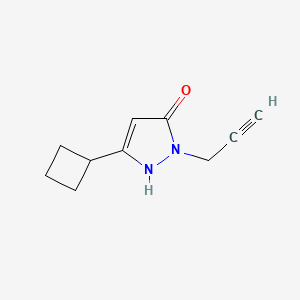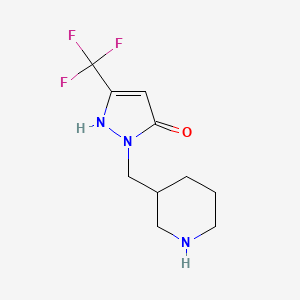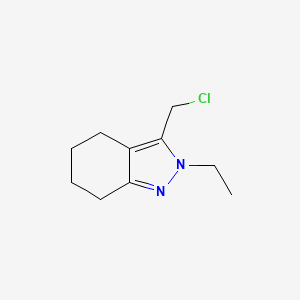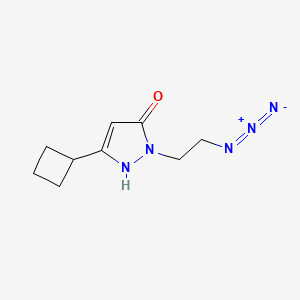
1-(2-azidoethyl)-3-cyclobutyl-1H-pyrazol-5-ol
Descripción general
Descripción
1-(2-Azidoethyl)-3-cyclobutyl-1H-pyrazol-5-ol is a synthetic organic compound characterized by the presence of an azidoethyl group attached to a cyclobutyl-substituted pyrazole ring
Aplicaciones Científicas De Investigación
1-(2-Azidoethyl)-3-cyclobutyl-1H-pyrazol-5-ol has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of bioactive triazoles, which are investigated for their potential as antimicrobial and anticancer agents.
Materials Science: The compound is used in the development of energetic materials and polymers due to its azido group, which can undergo exothermic reactions.
Bioconjugation: The azido group allows for the attachment of various biomolecules through click chemistry, facilitating the study of biological processes.
Mecanismo De Acción
The mechanism of action of “1-(2-azidoethyl)-3-cyclobutyl-1H-pyrazol-5-ol” would depend on its intended use. For example, azides are often used in bioconjugation reactions due to their ability to react with alkynes in the presence of a copper catalyst.
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
1-(2-Azidoethyl)-3-cyclobutyl-1H-pyrazol-5-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in oxidative polymerization, such as sodium periodate . The azidoethyl group in this compound can participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules . These interactions are crucial for the compound’s role in biochemical processes, as they enable the formation of complex molecular structures and facilitate various biochemical transformations.
Cellular Effects
This compound exhibits notable effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of enzymes involved in redox homeostasis, such as heme oxygenase-1, and enhance cellular glutathione levels . These effects are particularly relevant in the context of oxidative stress and cellular aging, where this compound can act as an antioxidant and protect cells from damage.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and proteins, through its azidoethyl group. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction . Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins. These molecular interactions are essential for the compound’s biochemical activity and its effects on cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound has been shown to be stable in water but can degrade in the presence of certain oxidizing agents . Long-term studies have indicated that this compound can have sustained effects on cellular function, particularly in the context of oxidative stress and redox homeostasis
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Studies have shown that the compound can exhibit threshold effects, where low doses may have minimal impact, while higher doses can lead to significant biochemical and physiological changes . At high doses, this compound may also exhibit toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways . For example, it can participate in the oxidative polymerization of catechol derivatives, forming complex polymeric structures
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with specific transporters and binding proteins. The compound can be transported across cell membranes through facilitated diffusion or active transport mechanisms . Once inside the cell, this compound can localize to specific cellular compartments, where it can exert its biochemical effects . Understanding the transport and distribution of this compound is essential for elucidating its cellular and molecular mechanisms of action.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can influence its activity and function. The compound can be targeted to particular organelles or compartments within the cell through post-translational modifications or targeting signals . For instance, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and proteins involved in redox homeostasis and cellular metabolism
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-azidoethyl)-3-cyclobutyl-1H-pyrazol-5-ol typically involves the alkylation of a pyrazole derivative with an azidoethyl reagent. One common method includes the reaction of 3-cyclobutyl-1H-pyrazol-5-ol with 2-azidoethyl-4-methyl benzenesulfonate under basic conditions . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Azidoethyl)-3-cyclobutyl-1H-pyrazol-5-ol undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming triazoles via copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The hydroxyl group on the pyrazole ring can be oxidized to a ketone using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
CuAAC Reactions: Copper(I) catalysts, such as copper sulfate (CuSO4) and sodium ascorbate, are commonly used in aqueous or organic solvents.
Reduction Reactions: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reagent.
Oxidation Reactions: Potassium permanganate (KMnO4) in an alkaline medium is often employed.
Major Products:
Triazoles: Formed via CuAAC reactions.
Amines: Resulting from the reduction of the azido group.
Ketones: Produced by the oxidation of the hydroxyl group.
Comparación Con Compuestos Similares
1-(2-Azidoethyl)-1H-pyrazole: Lacks the cyclobutyl group, making it less sterically hindered and potentially more reactive in certain reactions.
1-(2-Azidoethyl)-3-methyl-1H-pyrazol-5-ol: Contains a methyl group instead of a cyclobutyl group, which may alter its physical and chemical properties.
Uniqueness: 1-(2-Azidoethyl)-3-cyclobutyl-1H-pyrazol-5-ol is unique due to the presence of the cyclobutyl group, which can influence its steric and electronic properties, potentially enhancing its reactivity and specificity in chemical and biological applications .
Propiedades
IUPAC Name |
2-(2-azidoethyl)-5-cyclobutyl-1H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5O/c10-13-11-4-5-14-9(15)6-8(12-14)7-2-1-3-7/h6-7,12H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFCLCVQGPFWZLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=CC(=O)N(N2)CCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


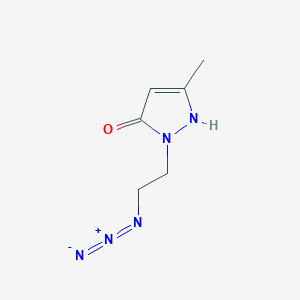




![1-Methyl-3-(pyridin-4-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1483947.png)
